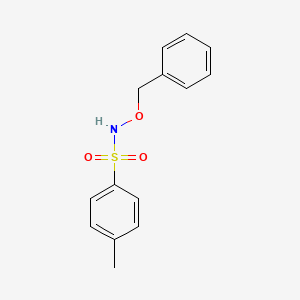

N-Benzyloxy-4-methyl-benzenesulfonamide

Description

Properties

CAS No. |

1576-39-2 |

|---|---|

Molecular Formula |

C14H15NO3S |

Molecular Weight |

277.34 g/mol |

IUPAC Name |

4-methyl-N-phenylmethoxybenzenesulfonamide |

InChI |

InChI=1S/C14H15NO3S/c1-12-7-9-14(10-8-12)19(16,17)15-18-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |

InChI Key |

BIVFBEGRHVKMIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NOCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxy-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzyloxyamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

N-Alkylation via Manganese Catalysis

The compound participates in manganese-catalyzed N-alkylation reactions with alcohols. Using [Mn] precatalyst (5 mol%) and K₂CO₃, it undergoes selective benzylation at the sulfonamide nitrogen with p-tolualcohol as the alkylating agent (Scheme 1) .

Key Findings:

-

Yield: 86% under optimized conditions (150°C, 24 h).

-

Mechanism: Alcohol dehydrogenation forms an aldehyde intermediate, which condenses with the sulfonamide to generate an N-sulfonylimine. Subsequent hydride transfer from the manganese catalyst yields the alkylated product .

Scheme 1:

textN-Benzyloxy-4-methylbenzenesulfonamide + R-OH → [Mn] Catalyst → N-(R)-Benzyloxy-4-methylbenzenesulfonamide

Deaminative Cross-Coupling Reactions

The benzyloxy group facilitates deaminative coupling with benzylic amines via 1,1-diazene intermediates. For example, reaction with N-methylaniline in the presence of N-pivaloyl derivatives generates stabilized benzylic radicals, leading to C–C bond formation (Scheme 2) .

Experimental Data:

-

Reagents: N-Pivaloyloxybenzamide, DCM, molecular sieves.

-

Outcome: Radical recombination yields diarylmethane derivatives with retained sulfonamide functionality .

Table 2: Radical Coupling Efficiency

| Substrate | Product Yield | Selectivity |

|---|---|---|

| N-Methylaniline | 89% | >95% |

| 4-Trifluoromethyl | 61% | 85% |

Hydrogenolysis of the Benzyloxy Group

The benzyloxy moiety undergoes catalytic hydrogenolysis under H₂/Pd-C conditions, cleaving the O–CH₂ bond to yield 4-methylbenzenesulfonamide derivatives. This reaction is critical for deprotection in multistep syntheses .

Optimized Conditions:

-

Catalyst: 10% Pd/C (5 mol%).

-

Solvent: Ethanol, 25°C.

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl/THF), the compound undergoes Beckmann-type rearrangements to form imino sulfonate derivatives. These intermediates are pivotal in synthesizing fused heterocycles like benzothiazoles .

Mechanistic Insight:

-

Protonation of the sulfonamide nitrogen induces ring contraction.

Stability and Reactivity Profile

Scientific Research Applications

N-benzyloxy-4-methyl-benzenesulfonamide and its derivatives have a variety of applications, particularly in medicinal chemistry, as highlighted by research into their synthesis, characterization, and biological activities .

Progesterone Receptor Antagonists:

- N-(4-phenoxyphenyl)benzenesulfonamide derivatives represent a novel class of nonsteroidal progesterone receptor (PR) antagonists . These antagonists are significant because PR plays key roles in the female reproductive system, and its modulation can be useful for treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders .

- Benzenesulfonamide derivatives exhibit PR antagonistic activity, with the N-(4-phenoxyphenyl)benzenesulfonamide structure showing promise as a scaffold for PR antagonists. Structural modifications have led to the development of potent nonsteroidal PR antagonists . Compound 32 is one such example, demonstrating high binding affinity for PR and selectivity over the androgen receptor (AR) .

Antimicrobial Agents:

- N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb) . Some compounds have shown minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid, indicating their potential as drug candidates for tuberculosis treatment .

- Further research has explored nitrogen-containing heterocycles for their biological activities, including anti-tubercular properties . Certain β-lactam derivatives have demonstrated antimicrobial activity against Mycobacterium tuberculosis .

γ-Secretase Inhibition:

- N-benzylbenzenesulfonamide derivatives have been identified as inhibitors of γ-secretase, a protein involved in the production of amyloid β-peptide (Aβ), which is associated with Alzheimer’s disease (AD) . Inhibiting γ-secretase with sulfonamide compounds may offer a way to prevent or treat AD .

Synthesis and Structural Characterization:

- Efficient and environmentally benign methods for synthesizing N-benzyl-4-methyl benzenesulfonamide derivatives have been developed, with crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . These synthetic methods aim to produce sulfonamide compounds more efficiently and with less environmental impact .

Other Potential Applications:

Mechanism of Action

The mechanism of action of N-Benzyloxy-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect cellular pathways by altering the function of key proteins or signaling molecules .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Physicochemical Properties

- Lipophilicity : The benzyloxy group in the target compound likely increases logP compared to hydrophilic analogs like N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (logP ~1.5) .

- Solubility : Methoxy-substituted derivatives (e.g., 1c) demonstrate higher aqueous solubility than chloro- or alkyl-substituted analogs due to polar interactions .

- Thermal Stability : Crystallographic tools like SHELX and ORTEP-3 (used in structural validation ) suggest that bulky substituents (e.g., benzyloxy) may reduce melting points by disrupting crystal packing.

Discussion of Substituent Effects

- Electronic Effects : Electron-donating groups (e.g., -OCH₃ in 1c) enhance resonance stabilization of the sulfonamide group, while electron-withdrawing groups (e.g., -Cl in 1d) increase electrophilicity at the sulfur center .

- Biological Implications : Substituents directing lipophilicity (e.g., butyl in ) or hydrogen-bonding capacity (e.g., methoxy in ) correlate with target selectivity in neurological disorders.

Biological Activity

N-Benzyloxy-4-methyl-benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzyloxy amines. The resulting compound features a sulfonamide group, which is known for its diverse biological activities. The molecular structure can be characterized by spectroscopic methods such as NMR and mass spectrometry to confirm the presence of the sulfonamide moiety.

Antimicrobial Properties

Research indicates that benzenesulfonamides exhibit significant antimicrobial activity. For instance, compounds derived from this class have shown potent inhibition against various bacterial strains. In a study evaluating the antimicrobial efficacy of several benzenesulfonamide derivatives, it was found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics against E. coli and S. aureus .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 6.67 | E. coli |

| Another derivative | 6.63 | S. aureus |

Anti-Cancer Activity

The compound also exhibits promising anti-cancer properties. A study highlighted that certain derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . The mechanism involves the inhibition of carbonic anhydrases (CAs), which are overexpressed in various tumors.

Case Study: Apoptosis Induction

In one notable case, this compound was tested on MDA-MB-231 cells, leading to a 22-fold increase in annexin V-FITC positive cells, indicating a strong apoptotic response. This suggests potential for further development as an anti-cancer agent targeting breast cancer cells.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For example, it has been shown to selectively inhibit carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis . The selectivity for CA IX over other isoforms presents an opportunity for targeted cancer therapy.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Antimicrobial Agents : Due to its effectiveness against resistant bacterial strains.

- Anti-Cancer Drugs : As a candidate for targeted therapies in breast cancer and potentially other malignancies.

- Enzyme Inhibitors : For conditions where CA IX plays a role, such as certain tumors.

Q & A

Q. How can researchers address discrepancies in mutagenicity data between Ames testing and in silico predictions?

- Methodological Answer : Replicate Ames tests with S9 metabolic activation to assess pro-mutagenic potential. Perform COMET assays for DNA damage quantification. Use Derek Nexus or Toxtree software to identify structural alerts (e.g., nitro groups) and refine QSAR models. Compare results with structurally related compounds (e.g., anomeric amides ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.